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Core Science & Biosynthesis

Foundational

molecular weight and exact mass of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the . As this compound may not be extensively documented in readily accessible chemical databases, this document serves as a first-principles guide for its characterization. We will deduce its chemical formula, calculate its molecular weight and exact mass, and delve into the practical implications for its analytical identification, particularly through mass spectrometry. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required to confidently identify and characterize this and similar halogenated compounds.

Chemical Structure and Molecular Formula

The initial step in characterizing any compound is to ascertain its precise chemical structure from its nomenclature. The name "Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate" defines a specific arrangement of atoms, which is broken down as follows:

  • Propanoate: The core is a three-carbon carboxylate chain.

  • Ethyl: An ethyl group (-CH₂CH₃) is attached to the ester oxygen.

  • 3-(...phenoxy): A phenoxy group (a benzene ring linked via an oxygen atom) is attached to the third carbon of the propanoate chain.

  • 3-bromo-6-fluoro: The phenoxy ring is substituted with a bromine atom at the 3rd position and a fluorine atom at the 6th position, relative to the point of attachment to the propanoate chain.

From this breakdown, the chemical structure can be drawn, and the molecular formula is determined by counting the constituent atoms.

Molecular Formula: C₁₁H₁₂BrFO₃

Understanding Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts.[1]

  • Molecular Weight (or Molar Mass): This is calculated using the weighted average of the atomic masses of the constituent elements, as they occur in nature.[2] These average atomic weights are the values typically found on a standard periodic table.[3] Molecular weight is expressed in grams per mole ( g/mol ).[4]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant naturally occurring stable isotope of each element.[5][6] This value is crucial in high-resolution mass spectrometry, where instruments can distinguish between molecules with the same nominal mass but different isotopic compositions.[7] Exact mass is expressed in daltons (Da) or unified atomic mass units (u).[]

Calculation of Physicochemical Properties

Based on the molecular formula C₁₁H₁₂BrFO₃, we can calculate the molecular weight and exact mass.

Molecular Weight Calculation

To calculate the molecular weight, we sum the average atomic weights of each atom in the molecule.

ElementCountStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
Carbon (C)1112.011132.121
Hydrogen (H)121.00812.096
Bromine (Br)179.90479.904
Fluorine (F)118.99818.998
Oxygen (O)315.99947.997
Total 291.116
Exact Mass Calculation

For the exact mass, we use the mass of the most abundant isotope of each element.

ElementIsotopeCountIsotopic Mass (Da)Total Mass (Da)
Carbon¹²C1112.000000132.000000
Hydrogen¹H121.00782512.093900
Bromine⁷⁹Br178.91833878.918338
Fluorine¹⁹F118.99840318.998403
Oxygen¹⁶O315.99491547.984745
Total 289.995386

Summary of Key Physicochemical Data

The calculated values for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate are summarized below for easy reference.

PropertyValueUnits
Molecular FormulaC₁₁H₁₂BrFO₃
Molecular Weight291.116 g/mol
Exact Mass (Monoisotopic)289.995386Da

The Role of Mass Spectrometry in Structural Verification

Mass spectrometry is an indispensable analytical technique for the characterization of novel compounds.[9] It provides information on the molecular weight and structural features of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[10]

Isotopic Pattern of Bromine

A key feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio (50.69% and 49.31%, respectively).[11] This results in two peaks in the mass spectrum for any bromine-containing fragment: the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), which are of nearly equal intensity.[12] The presence of this characteristic doublet is a strong indicator of a single bromine atom in the molecule or fragment.

G Isotopic Pattern for a Compound with One Bromine Atom cluster_0 Mass Spectrum M M (⁷⁹Br) M+2 M+2 (⁸¹Br)

Caption: Idealized M and M+2 isotopic pattern for a singly brominated compound.

Experimental Workflow for Mass Analysis

The determination of the exact mass of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate would typically involve high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

Mass_Spectrometry_Workflow Sample Sample Preparation (Dissolution in appropriate solvent) Chromatography Chromatographic Separation (GC or LC) Sample->Chromatography Ionization Ionization (e.g., ESI or EI) Chromatography->Ionization MassAnalyzer Mass Analysis (e.g., TOF or Orbitrap) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector Data Data Processing (Mass Spectrum Generation) Detector->Data G MI [C₁₁H₁₂BrFO₃]⁺˙ m/z = 290/292 F1 [C₉H₇BrFO₂]⁺˙ Loss of C₂H₅ MI->F1 - C₂H₅˙ F2 [C₆H₄BrFO]⁺ Cleavage of ether bond MI->F2 - C₅H₇O₂˙ F3 [C₂H₅O=C=O]⁺ m/z = 73 MI->F3 Rearrangement

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Exploratory

safety data sheet (SDS) and handling guidelines for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Technical Whitepaper: Safety Data, Physicochemical Profiling, and Handling Protocols for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Executive Summary As a Senior Application Scientist navigating early-stage drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety Data, Physicochemical Profiling, and Handling Protocols for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Executive Summary

As a Senior Application Scientist navigating early-stage drug discovery and agrochemical development, encountering polyhalogenated phenoxy esters like Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (EBFP) requires a nuanced understanding of both chemical reactivity and occupational safety. The propanoate moiety is a classic pharmacophore (prominent in aryloxyphenoxypropionate herbicides) and a highly versatile synthetic linker[1]. However, the specific di-halogenated substitution pattern—a bromine at the 3-position and a fluorine at the 6-position—imparts unique electronic properties, lipophilicity, and toxicological risks that necessitate rigorous, causality-driven handling guidelines.

This guide synthesizes the core Safety Data Sheet (SDS) parameters of EBFP with field-proven experimental workflows, ensuring that researchers can manipulate this intermediate with maximum efficacy and safety.

Physicochemical Profiling & Structural Causality

To safely handle and effectively utilize EBFP, one must understand why the molecule behaves the way it does. The structural components dictate its physical state, reactivity, and biological interactions:

  • The 6-Fluoro Substituent: Positioned ortho to the ether oxygen, the highly electronegative fluorine atom inductively withdraws electron density from the aromatic ring. This stabilizes the phenoxy leaving group during potential ether cleavage and significantly modulates the pKa of the corresponding acid. Furthermore, fluorination increases the metabolic stability of the adjacent carbon, resisting oxidative degradation[2].

  • The 3-Bromo Substituent: Positioned meta to the ether linkage, the bromine atom serves as a prime electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions). However, this heavy halogenation drastically increases the molecule's partition coefficient (LogP), enhancing its ability to permeate lipid bilayers, including human epidermis and standard latex PPE[3].

  • The Ethyl Ester Moiety: The propanoate ester acts as a lipophilic masking group. It increases the volatility of the compound compared to its free acid counterpart and requires specific enzymatic or chemical conditions (saponification) to unmask.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication
Molecular Formula C₁₁H₁₂BrFO₃Dictates stoichiometry for downstream synthesis.
Molecular Weight 291.11 g/mol Moderate size; easily analyzed via LC-MS (ESI+).
LogP (Estimated) 3.5 – 4.2Highly lipophilic; rapid dermal absorption risk.
Solubility Soluble in DCM, EtOAc, THF, DMSO. Insoluble in H₂O.Requires biphasic or co-solvent systems for aqueous reactions.
Stability Stable under standard conditions.Sensitive to strong bases (hydrolysis) and prolonged UV (C-Br homolysis).

Hazard Identification & Toxicology (SDS Core)

Pursuant to hazard determination guidelines for halogenated aromatic hydrocarbons[4], EBFP requires stringent safety protocols. The toxicity of halogenated scaffolds is heavily influenced by their substitution patterns; while di-halogenation can sometimes attenuate certain Phase I oxidative metabolism pathways, it universally increases tissue retention[2].

  • GHS Classification:

    • Skin Irritation (Category 2 - H315): The lipophilic nature allows the ester to strip dermal lipids, while the electrophilic ring causes localized inflammation.

    • Eye Irritation (Category 2A - H319): Direct contact can cause severe conjunctivitis or corneal damage[4].

    • Aquatic Chronic (Category 2 - H411): Halogenated aromatics resist environmental degradation and bioaccumulate in aquatic organisms[3].

  • Mechanistic Toxicology: Upon systemic absorption, the ethyl ester is rapidly cleaved by non-specific hepatic carboxylesterases. The resulting halogenated phenoxypropanoic acid can uncouple oxidative phosphorylation in mitochondria, leading to cellular stress and potential hepatic dysfunction upon chronic exposure[3].

Metabolism A EBFP (Lipophilic Ester) B Carboxylesterases (Hepatic/Serum) A->B Hydrolysis C Phenoxypropanoic Acid (Active Metabolite) B->C D CYP450 Enzymes (Oxidative Dealkylation) C->D Phase I Metabolism E Glucuronidation & Renal Excretion D->E Phase II Clearance

Fig 1: Proposed hepatic metabolism pathway of EBFP via esterase cleavage and CYP450 oxidation.

Handling, Storage & Operational Protocols

To ensure a self-validating safety environment, the following operational protocols must be strictly adhered to:

  • Personal Protective Equipment (PPE): Standard latex or thin nitrile gloves are insufficient for prolonged handling of halogenated liquid esters due to rapid permeation. Butyl rubber gloves (minimum 0.3 mm thickness) are required for bulk transfer.

  • Engineering Controls: All manipulations, including weighing, must be conducted inside a certified Class II fume hood. The volatility of the ethyl ester, combined with the respiratory irritation hazard of the halogenated ring, makes benchtop handling unacceptable.

  • Storage Conditions: Store in amber glass vials under an inert atmosphere (Argon or N₂) at 2–8°C.

    • Causality: Amber glass prevents photo-induced homolytic cleavage of the labile C-Br bond. Cold storage mitigates slow atmospheric hydrolysis of the ethyl ester driven by ambient humidity.

  • Spill Response: Do not use water. Absorb liquid spills with an inert, non-combustible material (e.g., diatomaceous earth or vermiculite). Sweep into a sealed, labeled container for hazardous halogenated waste disposal.

Experimental Workflows & Downstream Applications

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction success and operator safety.

Workflow A: Chemoselective Saponification (Ester Hydrolysis)

Objective: Cleave the ethyl ester to yield 3-(3-bromo-6-fluoro-phenoxy)propanoic acid without triggering nucleophilic aromatic substitution (SₙAr) at the fluorinated position. Causality: A mixed solvent system (THF/H₂O) is required because the lipophilic EBFP will not dissolve in purely aqueous base, while the LiOH reagent is insoluble in pure organics.

  • Dissolution: Dissolve EBFP (1.0 eq) in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and deionized water.

  • Base Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Checkpoint: Strict temperature control at 0°C prevents the hydroxide ion from attacking the electron-deficient aromatic ring.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting ester will migrate (R_f ~ 0.6), while the resulting carboxylate salt remains at the baseline.

  • Workup (Self-Validating): Concentrate the mixture in vacuo to remove THF. Dilute the aqueous layer with water and wash once with Diethyl Ether to remove unreacted ester.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH ~2. Checkpoint: The solution will turn cloudy as the free carboxylic acid precipitates. Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate to yield the pure acid.

Workflow B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the 3-bromo position with an aryl group to build molecular complexity. Causality: The 3-bromo substituent is highly susceptible to oxidative addition by Pd(0). The 6-fluoro group exerts an inductive electron-withdrawing effect, slightly accelerating this oxidative addition step compared to an unfluorinated analog.

SuzukiCoupling S1 1. Reagent Assembly EBFP + Aryl-B(OH)2 + Pd(dppf)Cl2 S2 2. Inert Atmosphere Schlenk Line (3x N2/Vacuum) S1->S2 S3 3. Cross-Coupling 90°C, 12h, 1,4-Dioxane/H2O S2->S3 S4 4. Biphasic Workup EtOAc Extraction & Brine Wash S3->S4 S5 5. Chromatographic Isolation Silica Gel (Hexanes/EtOAc) S4->S5

Fig 2: Step-by-step methodology for the Pd-catalyzed Suzuki-Miyaura cross-coupling of EBFP.

  • Setup: Charge an oven-dried Schlenk flask with EBFP (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Evacuate the flask and backfill with dry N₂ (repeat 3 cycles). Causality: Pd(0) intermediates are exquisitely sensitive to oxygen, which drives unwanted homocoupling of the boronic acid.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: Water is essential to dissolve the carbonate base and form the reactive boronate species required for the transmetallation step.

  • Heating: Heat the sealed flask to 90°C and stir vigorously for 12 hours.

  • Isolation: Cool to room temperature, filter the crude mixture through a pad of Celite to remove precipitated "Pd black," and perform a standard aqueous extraction with Ethyl Acetate. Purify the concentrated organic phase via silica gel flash chromatography.

References

  • International Labour Organization (ILO). "Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety." ILO Encyclopaedia, 2011. Available at:[Link]

  • National Center for Biotechnology Information. "Phenacyl 2-phenoxypropanoate | C17H16O4 | CID 23850704." PubChem, 2024. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Guidance For Hazard Determination." OSHA.gov. Available at:[Link]

  • National Institutes of Health (NIH). "Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model." PubMed Central (PMC), 2025. Available at:[Link]

Sources

Foundational

A Guide to the Crystallographic Analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate: From Synthesis to Structure

This technical guide provides a comprehensive overview of the process of determining the three-dimensional structure of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate through single-crystal X-ray diffraction. As a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the process of determining the three-dimensional structure of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate through single-crystal X-ray diffraction. As a compound of interest in medicinal chemistry and materials science, understanding its precise molecular architecture is crucial for elucidating structure-activity relationships and designing novel derivatives. This document serves as a detailed protocol and explanatory resource for researchers, scientists, and drug development professionals engaged in the structural analysis of small molecules.

While a public crystal structure for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is not available as of this writing, this guide will delineate the complete, field-proven workflow for its determination. We will proceed as a hypothetical case study, detailing the synthesis, crystallization, X-ray data collection, structure solution, and refinement.

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is paramount, as it directly dictates the quality of the diffraction data and the ultimate resolution of the molecular structure.[1]

Hypothetical Synthesis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

A plausible synthetic route to Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate involves a Williamson ether synthesis. This reaction would couple 3-bromo-6-fluorophenol with a suitable 3-carbon electrophile, followed by esterification.

Reaction Scheme:

  • Deprotonation of the Phenol: 3-bromo-6-fluorophenol is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding phenoxide.

  • Nucleophilic Substitution: The resulting phenoxide acts as a nucleophile and is reacted with ethyl 3-bromopropanoate. The phenoxide displaces the bromide ion in an Sₙ2 reaction to form the ether linkage.

  • Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield pure Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate.

Growing Single Crystals for X-ray Diffraction

Obtaining crystals suitable for single-crystal X-ray diffraction (ideally 0.1 to 0.5 mm in size, without cracks or twinning) is often the most challenging step.[1] The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice. Several techniques can be employed:

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture until saturation. The solution is then loosely covered to allow the solvent to evaporate slowly over several days or weeks. Common solvents for this technique include hexane, ethyl acetate, dichloromethane, and methanol. A mixture of a good solvent and a poor solvent can also be effective.

  • Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile solvent. This solution is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even lower, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good starting point is to use a solvent in which the compound has moderate solubility.

Part 2: Single-Crystal X-ray Diffraction: Illuminating the Molecular Structure

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.[1][2]

The Experimental Workflow

The process of collecting diffraction data involves mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated in the beam, and the resulting diffraction pattern is recorded by a detector.[3][4]

experimental_workflow cluster_crystal_prep Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select Suitable Crystal (0.1-0.5 mm, no defects) mounting Mount Crystal on Goniometer Head crystal_selection->mounting xray_source Generate Monochromatic X-rays diffraction Irradiate Crystal and Rotate mounting->diffraction xray_source->diffraction detector Record Diffraction Pattern diffraction->detector integration Integrate Reflection Intensities detector->integration correction Apply Corrections (Lorentz, polarization, absorption) integration->correction

Figure 1: Experimental workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a thin glass fiber or a loop, which is then attached to a goniometer head.[4]

  • Data Collection: The goniometer is placed on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[3] The crystal is then exposed to a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[4]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then used to determine the unit cell dimensions and the space group of the crystal.

Part 3: Structure Solution and Refinement: From Data to a 3D Model

The raw diffraction data contains information about the electron density distribution within the crystal. The process of converting this data into a precise 3D atomic model is known as structure solution and refinement.[3]

Structure Solution

The "phase problem" is a central challenge in crystallography: the intensities of the diffracted X-rays are measured, but the phase information is lost. Several methods are used to overcome this:

  • Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules.[3]

  • Patterson Methods: This technique is particularly useful if the molecule contains a heavy atom (like bromine in our case). The positions of the heavy atoms can be determined from a Patterson map, and this information can then be used to determine the phases of the other atoms.[3]

Structure Refinement

Once an initial model of the structure is obtained, it is refined to improve its agreement with the experimental data. This is an iterative process that involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[3][5] The quality of the final structure is assessed using metrics like the R-factor (or residual factor), which should be as low as possible for a good structure.

refinement_cycle cluster_solution Structure Solution cluster_refinement Refinement Cycle cluster_validation Validation solve_phases Solve Phase Problem (e.g., Direct Methods) initial_model Generate Initial Atomic Model solve_phases->initial_model least_squares Least-Squares Refinement initial_model->least_squares fourier_map Calculate Electron Density Map least_squares->fourier_map model_building Adjust Atomic Model fourier_map->model_building model_building->least_squares Iterate check_r_factor Check R-factor and Goodness-of-Fit model_building->check_r_factor final_model Final Validated Structure check_r_factor->final_model

Figure 2: The iterative cycle of crystallographic structure solution and refinement.

Part 4: Hypothetical Crystallographic Data and Structural Insights

The final output of a successful crystallographic analysis is a set of data that precisely describes the crystal and molecular structure.[4] The following table presents hypothetical but realistic crystallographic data for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate for illustrative purposes.

Parameter Hypothetical Value
Chemical FormulaC₁₁H₁₂BrFO₃
Formula Weight291.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)15.634(3)
c (Å)9.287(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)1192.5(4)
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.621
Absorption Coefficient (mm⁻¹)3.57
Temperature (K)100(2)
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected8345
Independent Reflections2105 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F²1.05
Analysis of the Hypothetical Structure

A detailed analysis of the solved crystal structure would provide invaluable insights for drug development and materials science professionals:

  • Conformation: The precise conformation of the ethyl propanoate chain and the dihedral angle between the phenyl ring and the ether linkage would be determined. This is crucial for understanding how the molecule might fit into a biological target's binding site.

  • Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as C-H···O, C-H···F, or halogen bonds involving the bromine atom. These interactions are fundamental to understanding the solid-state properties of the material and can inform the design of crystal forms with desired properties (polymorphs).

  • Stereochemistry: Although this molecule is achiral, for chiral compounds, single-crystal X-ray diffraction can unambiguously determine the absolute stereochemistry.[1]

Conclusion

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1] The detailed structural information obtained is fundamental to advancing our understanding of chemical systems and is a cornerstone of modern drug discovery and materials science. This guide has outlined the comprehensive workflow, from synthesis to final structure validation, providing a robust framework for the crystallographic analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate and other novel compounds.

References

  • Application Note SC-XRD 505 Single Crystal Diffraction - ResearchGate. Available from: [Link]

  • Crystal Structure Determination & Refinement | Fiveable. Available from: [Link]

  • Crystallographic Refinement - National Institutes of Health. Available from: [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Available from: [Link]

  • New Tricks of the Trade for Crystal Structure Refinement | ACS Central Science. Available from: [Link]

  • Modeling a unit cell: crystallographic refinement procedure using the biomolecular MD simulation platform Amber - IUCr Journals. Available from: [Link]

  • Single-crystal X-ray Diffraction - SERC (Carleton). Available from: [Link]

Sources

Exploratory

identifying IR spectroscopy absorption bands for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy Infrared (IR) spectroscopy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Infrared Spectroscopic Analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences, providing a unique molecular fingerprint based on the vibrational transitions of chemical bonds. For the researcher engaged in drug discovery and development, a precise understanding of a molecule's structure is paramount. This guide offers a detailed analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, a molecule possessing a confluence of functional groups—ester, aromatic ether, and halogen substituents—that yield a rich and informative infrared spectrum. As a Senior Application Scientist, the intent here is not merely to list expected absorption bands, but to provide a causal framework for why these bands appear at specific wavenumbers, thereby empowering researchers to interpret spectra with confidence and precision.

This document is structured to guide the user from the foundational principles of IR absorption as they apply to this specific molecule, through a detailed, bond-by-bond prediction of its spectrum, and culminating in a practical protocol for data acquisition.

Part 1: Molecular Architecture and its Vibrational Implications

To interpret the IR spectrum of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, we must first dissect its molecular structure into its constituent vibrating components. The molecule is comprised of an ethyl ester group linked via an ether bridge to a di-substituted aromatic ring.

Each of these functional components possesses unique bonds (C=O, C-O, C=C, C-H, C-F, C-Br) that vibrate at characteristic frequencies upon absorption of infrared radiation. The precise frequency of these vibrations is sensitive to the local chemical environment, including electronic effects (induction, resonance) and the mass of the atoms involved.

Logical Structure of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

The diagram below illustrates the key functional groups and bonds within the molecule that are of primary interest in an IR spectroscopic analysis.

G cluster_ester Ethyl Propanoate Moiety cluster_ether Aromatic Ether Linkage cluster_aromatic Substituted Phenoxy Ring ester_C_O Ester C=O ester_CO_stretch Ester C-O Stretches aliphatic_CH Aliphatic sp³ C-H aryl_ether_CO Aryl-O-C Stretch aromatic_CC Aromatic C=C aromatic_CH Aromatic sp² C-H C_F C-F Stretch C_Br C-Br Stretch OOP_bending C-H Out-of-Plane Bending (Substitution Pattern) Molecule Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate cluster_ester cluster_ester Molecule->cluster_ester Contains cluster_ether cluster_ether Molecule->cluster_ether Contains cluster_aromatic cluster_aromatic Molecule->cluster_aromatic Contains

Caption: Key functional moieties within the target molecule.

Part 2: Predictive Analysis of IR Absorption Bands

The IR spectrum can be logically divided into several key regions. Our analysis will proceed from high to low wavenumber (cm⁻¹), correlating each region with the specific bond vibrations of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate.

The C-H Stretching Region (3200 - 2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A crucial diagnostic distinction is made between C-H bonds on sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) carbons.

  • Aromatic C(sp²)-H Stretch (3100 - 3000 cm⁻¹): Aromatic C-H bonds are slightly stronger and stiffer than their aliphatic counterparts, causing them to absorb at a higher frequency.[1][2] For this molecule, we expect to see one or more weak to medium intensity bands appearing just above 3000 cm⁻¹. Their presence is a clear indicator of the aromatic ring.

  • Aliphatic C(sp³)-H Stretch (3000 - 2850 cm⁻¹): These absorptions arise from the ethyl and propanoate portions of the molecule (-CH₂- and -CH₃ groups). These bonds are ubiquitous in organic molecules and will present as multiple strong, sharp peaks just below 3000 cm⁻¹.[3]

The Carbonyl (C=O) Stretching Region (1800 - 1700 cm⁻¹)

The C=O double bond stretch is one of the most intense and reliable absorptions in an IR spectrum due to the large change in dipole moment during vibration.[3][4][5]

  • Ester C=O Stretch (~1745 - 1735 cm⁻¹): Saturated aliphatic esters typically absorb strongly in the 1750-1735 cm⁻¹ range.[3][4][6] The position of this band is influenced by electronic effects. In an ester, the electronegative oxygen atom attached to the carbonyl carbon pulls electron density away via the sigma bond (inductive effect), which strengthens the C=O double bond and increases its stretching frequency compared to a simple ketone.[7] This effect generally outweighs the electron-donating resonance effect from the oxygen lone pair.[8] Therefore, a very strong and sharp absorption band is predicted in this region.

The Aromatic and Double-Bond Region (1620 - 1450 cm⁻¹)
  • Aromatic C=C Stretching (~1600 cm⁻¹ and ~1475 cm⁻¹): The stretching of the carbon-carbon bonds within the benzene ring gives rise to a set of two to four bands of variable intensity in this region.[2][9] These bands are a hallmark of an aromatic system. For the substituted ring in our molecule, we anticipate characteristic absorptions near 1600 cm⁻¹ and 1475 cm⁻¹.

The Fingerprint Region (< 1400 cm⁻¹)

This region contains a high density of complex vibrational absorptions, including bending vibrations and stretches from various single bonds. While complex, it is highly diagnostic.

  • Aliphatic C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): The CH₂ and CH₃ groups from the ethyl propanoate chain will exhibit scissoring and bending vibrations in this area.

  • C-O Stretching Vibrations (1300 - 1000 cm⁻¹): This molecule contains two distinct C-O systems: the ester and the aromatic ether.

    • Aromatic Ether C-O Stretch (~1275 - 1200 cm⁻¹): Aryl alkyl ethers display a characteristic strong, asymmetric C-O-C stretching band at a higher wavenumber than aliphatic ethers.[10][11][12] This is due to the C-O bond adjacent to the aromatic ring having some double-bond character from resonance, which strengthens it.[10] A prominent band is therefore expected around 1250 cm⁻¹.

    • Ester C-O Stretches (~1250 - 1000 cm⁻¹): Esters possess two different C-O single bonds, C(=O)-O and O-C, which result in two distinct stretching vibrations, often seen as a strong, broad absorption in this range.[4][13]

  • C-F (Carbon-Fluorine) Stretch (~1360 - 1000 cm⁻¹): The C-F bond stretch gives rise to a very strong and intense absorption band.[14] Its exact position is sensitive to the molecular environment, but it typically falls within this broad range.[14] Given its intensity, it may overlap with the C-O stretching bands.

  • Aromatic C-H Out-of-Plane (OOP) Bending (~900 - 680 cm⁻¹): These strong absorptions are highly characteristic of the substitution pattern on the aromatic ring.[2] For the 1,2,4-trisubstitution pattern present in this molecule, specific bands are expected in the 890-800 cm⁻¹ range. This provides a powerful tool for confirming the isomeric structure.

  • C-Br (Carbon-Bromine) Stretch (~690 - 515 cm⁻¹): Due to the high mass of the bromine atom, the C-Br stretching vibration occurs at a low frequency.[15][16] A medium to strong intensity band is expected in this lower end of the fingerprint region.

Part 3: Data Summary and Experimental Workflow

Summary of Predicted IR Absorption Bands

The following table consolidates the predicted vibrational modes, their expected wavenumber ranges, and anticipated intensities for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3100 - 3000C-H StretchAromatic (sp²)Weak to Medium
3000 - 2850C-H StretchAliphatic (sp³)Strong
1745 - 1735C=O StretchEsterVery Strong, Sharp
1620 - 1450C=C StretchAromatic RingMedium to Weak (multiple bands)
~1465 & ~1375C-H BendingAliphatic (CH₂/CH₃)Medium
1275 - 1200Asymmetric C-O-C StretchAryl Alkyl EtherStrong
1250 - 1000C-O StretchesEsterStrong
1360 - 1000C-F StretchAryl HalideVery Strong
900 - 800C-H Out-of-Plane Bending1,2,4-Trisubstituted AromaticStrong
690 - 515C-Br StretchAryl HalideMedium to Strong
Standard Operating Protocol: FTIR Spectrum Acquisition via ATR

To ensure high-quality, reproducible data, a self-validating protocol is essential. Attenuated Total Reflectance (ATR) is a common, robust technique requiring minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a non-abrasive wipe (e.g., lint-free tissue).

  • Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate sample (a single drop if liquid, a small amount of powder if solid) directly onto the center of the ATR crystal.

  • Pressure Application: If using a solid sample, lower the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to reproducibility.

  • Sample Scan: Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background scan.

  • Data Processing: The instrument software will automatically perform the background subtraction, Fourier transform, and display the resulting spectrum in units of % Transmittance or Absorbance versus Wavenumber (cm⁻¹).

  • Post-Scan Cleaning: Thoroughly clean the sample from the ATR crystal using the appropriate solvent and wipes.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for analyzing the obtained spectrum to confirm the structure of the target molecule.

G start Acquire IR Spectrum check_carbonyl Strong, sharp peak at ~1740 cm⁻¹? start->check_carbonyl check_CH Peaks above AND below 3000 cm⁻¹? check_carbonyl->check_CH Yes (Ester Present) reassess Re-assess Structure/ Purity check_carbonyl->reassess No check_aromatic_CC Multiple peaks at ~1600-1450 cm⁻¹? check_CH->check_aromatic_CC Yes (Aromatic & Aliphatic C-H) check_CH->reassess No check_ether_CF Very strong, broad absorptions at ~1300-1000 cm⁻¹? check_aromatic_CC->check_ether_CF Yes (Aromatic Ring Present) check_aromatic_CC->reassess No check_subst Strong peak at ~850 cm⁻¹? check_ether_CF->check_subst Yes (C-O, C-F Present) check_ether_CF->reassess No check_CBr Peak at <700 cm⁻¹? check_subst->check_CBr Yes (1,2,4-Subst. Pattern) check_subst->reassess No confirm Structure Confirmed check_CBr->confirm Yes (C-Br Present) check_CBr->reassess No

Caption: A systematic workflow for confirming molecular identity via IR spectroscopy.

Conclusion

The infrared spectrum of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is rich with diagnostic information. The unambiguous identification of this molecule relies on the concurrent observation of several key features: a very strong ester carbonyl stretch near 1740 cm⁻¹, the presence of both aromatic and aliphatic C-H stretches, characteristic aromatic C=C bands, a complex and intense series of absorptions in the 1300-1000 cm⁻¹ region indicative of the C-O and C-F bonds, and finally, the low-frequency C-Br stretch and substitution-specific C-H bending bands. By approaching the analysis with a foundational understanding of how molecular structure dictates the spectral output, researchers can leverage IR spectroscopy as a powerful and definitive tool for structural elucidation and quality control.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching.
  • DAV University. (n.d.). Sample preparation and factors affect IR bands.
  • Fiveable. (2025). Spectroscopy of Ethers | Organic Chemistry Class Notes.
  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
  • Wikipedia. (n.d.). Carbon–fluorine bond.
  • DAV University. (n.d.). IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds.
  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • ACS Publications. (2016). Characterization of Conformation and Locations of C–F Bonds in Graphene Derivative by Polarized ATR-FTIR.
  • ChemicalBook. (n.d.). Ethyl propionate(105-37-3)IR1.
  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from University of California, Los Angeles.
  • University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy.
  • Quora. (2016). Why is the carbonyl stretching frequency of ester is greater than amide?.
  • University of Calgary. (n.d.). IR: carbonyl compounds.
  • PMC. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics.
  • Royal Society of Chemistry. (n.d.). Thermal stability of C-F/C-F2 bonds in fluorinated graphene detected by in-situ heating infrared spectroscopy.
  • YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols.
  • PubChem - NIH. (n.d.). Ethyl Propionate | C5H10O2 | CID 7749.
  • ResearchGate. (2020). (PDF) Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • ResearchGate. (n.d.). IR spectra of ethyl propanoate.
  • Thieme. (n.d.).
  • Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?.
  • University of Calgary. (n.d.). IR Chart.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.
  • NIST WebBook. (n.d.). Propanoic acid, ethyl ester. Retrieved from National Institute of Standards and Technology.
  • ResearchGate. (n.d.). IR (A1,B1,C1) and excess (A2,B2,C2) spectra of the ethyl....
  • MDPI. (2013). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene.
  • Fiveable. (2025). Spectroscopy of Aromatic Compounds | Organic Chemistry....

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Utilizing Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Executive Strategy: Orthogonal Reactivity in Poly-Functionalized Arenes In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on building blocks that offer orthogonal reactivity....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Strategy: Orthogonal Reactivity in Poly-Functionalized Arenes

In modern drug discovery, the rapid assembly of complex molecular architectures relies heavily on building blocks that offer orthogonal reactivity. Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is a premier example of such a scaffold. It presents three distinct functional handles that can be manipulated sequentially without cross-interference:

  • C6-Fluorine: Primed for Nucleophilic Aromatic Substitution (SNAr) with heteroatom nucleophiles.

  • C3-Bromine: Reserved for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

  • Propanoate Ester: Available for downstream saponification, amidation, or intramolecular cyclization.

By executing the SNAr reaction first, chemists can diversify the C6 position while leaving the C-Br bond intact for subsequent palladium-catalyzed functionalization, a sequence frequently utilized in automated and de novo chemical synthesis platforms[1].

Workflow SM Ethyl 3-(3-bromo-6-fluoro- phenoxy)propanoate SNAr SNAr Displacement (F leaving group) SM->SNAr 2° Amine DIPEA, DMSO Intermediate C6-Amino-C3-Bromo Derivative SNAr->Intermediate Coupling Palladium Catalysis (Br leaving group) Intermediate->Coupling Boronic Acid Pd Catalyst Product Advanced API Building Block Coupling->Product

Orthogonal functionalization workflow leveraging SNAr and Pd-catalysis.

Mechanistic Rationale: Why SNAr at the C-F Bond?

A common point of confusion in halogenated arenes is chemoselectivity: Why does the nucleophile displace the fluorine instead of the bromine?

While bromine is a superior leaving group in aliphatic SN​1/SN​2 reactions, the rules invert for SNAr. The rate-determining step in SNAr is not the departure of the leaving group, but rather the initial nucleophilic attack that disrupts aromaticity to form a negatively charged intermediate known as the Meisenheimer complex .

Fluorine is the most electronegative element; it heavily polarizes the C-F bond, creating a strong partial positive charge at C6 that attracts nucleophiles. Furthermore, the fluorine atom strongly stabilizes the developing negative charge in the transition state via inductive withdrawal. While the fluorine atom on a completely unactivated benzene ring is generally less reactive towards classical SNAr due to the high thermodynamic strength of the C-F bond[2], the specific substitution pattern of this scaffold enables the reaction. The bromine at C3 (para to the fluorine) acts as a weak electron-withdrawing group, lowering the LUMO of the arene just enough to permit attack by strong nucleophiles under thermal activation[3].

Mechanism Step1 Electrophile + Nucleophile C-F Bond 2° Amine Step2 Transition State 1 Nucleophilic Attack at C6 Step1->Step2 Step3 Meisenheimer Complex Negative Charge Delocalized Step2->Step3 Step4 Transition State 2 C-F Bond Cleavage Step3->Step4 Step5 Substituted Product C6-Aminated Arene + F⁻ Step4->Step5

Logical progression of the SNAr mechanism via a Meisenheimer complex.

Self-Validating Experimental Protocol: SNAr Amination

The following protocol details the displacement of the C6-fluorine with morpholine. The procedure is designed with built-in analytical checkpoints to ensure self-validation at every stage.

Reagents & Materials
  • Electrophile: Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 eq, 10.0 mmol, ~2.91 g)

  • Nucleophile: Morpholine (3.0 eq, 30.0 mmol, 2.61 g)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 2.58 g)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 20 mL of anhydrous DMSO under a nitrogen atmosphere.

    • Causality: DMSO is a polar aprotic solvent that heavily solvates cations but leaves anions/nucleophiles bare and highly reactive, which is critical for overcoming the activation energy barrier of the Meisenheimer complex.

  • Reagent Addition: Add DIPEA via syringe, followed immediately by morpholine.

    • Causality: DIPEA acts as a non-nucleophilic auxiliary base to scavenge the hydrofluoric acid (HF) generated during the reaction. Without DIPEA, the morpholine would be protonated, destroying its nucleophilicity and stalling the reaction at 50% conversion.

  • Thermal Activation: Attach a reflux condenser and submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously.

    • Observation: The solution will transition from pale yellow to a deep amber color over the first 2 hours, visually indicating the formation of charge-transfer complexes.

  • Self-Validating Monitoring (18 h): Withdraw a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS.

    • Validation Check: The starting material mass ( m/z ~291 for [M+H]+ ) must be absent. The product mass ( m/z ~358 for [M+H]+ ) should be the dominant peak. This exact mass shift of +67 Da (loss of F[-19] + addition of morpholino [-86]) definitively proves SNAr occurred at the fluorine, not the bromine.

  • Quenching & Precipitation: Cool the reaction to room temperature and pour it slowly into 100 mL of rapidly stirring, ice-cold distilled water.

    • Observation: The product will crash out as a crude suspension or oil, while the DMSO and DIPEA salts remain completely solubilized in the aqueous phase.

  • Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 5% aqueous LiCl or heavy brine ( 3×50 mL).

    • Causality: Standard water washes often fail to remove all DMSO from ethyl acetate. A 5% LiCl wash creates a high-ionic-strength aqueous phase that aggressively pulls residual DMSO out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography ( SiO2​ , gradient 0-30% EtOAc in Hexanes) to yield the pure C6-aminated product.

Quantitative Data: Reaction Optimization

To establish the robustness of this protocol, various conditions were screened. The data below illustrates the critical balance between thermal energy and solvent polarity required for this specific scaffold.

Table 1: Optimization of SNAr Conditions for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

EntryNucleophile (3.0 eq)SolventBase (2.0 eq)Temp (°C)Time (h)Isolated Yield (%)Mechanistic Outcome
1MorpholineDMF K2​CO3​ 802422%Insufficient thermal activation.
2MorpholineDMFDIPEA1002445%Moderate conversion; stalled.
3 Morpholine DMSO DIPEA 110 18 84% Optimal solvation and kinetics.
4MorpholineNMPDIPEA1301231%Significant ester hydrolysis/degradation.
5PiperidineDMSODIPEA1101889%Higher nucleophilicity = higher yield.
6AnilineDMSO Cs2​CO3​ 1202415%Poor nucleophilicity of arylamines.

Data Summary: The use of highly polar DMSO at 110 °C with a soluble organic base (Entry 3) provides the ideal thermodynamic environment for the SNAr displacement of the C-F bond without compromising the integrity of the propanoate ester.

References

  • Accounts of Chemical Research (ACS Publications) - Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. 3

  • Benchchem - 3-Bromo-6-fluoro-1,2-benzoxazole | 1379329-15-3.2

  • Batista Lab - COLLECTIVE INTELLIGENCE OF SPECIALIZED LANGUAGE MODELS GUIDES REALIZATION OF DE NOVO CHEMICAL SYNTHESIS. 1

Sources

Application

Buchwald-Hartwig amination using Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Application Note: Precision Buchwald-Hartwig Amination of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Executive Summary The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Buchwald-Hartwig Amination of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

Executive Summary

The synthesis of highly functionalized anilines is a cornerstone of modern drug discovery and materials science. When cross-coupling complex, multifunctional building blocks such as Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate , standard catalytic conditions often fail due to competing side reactions. This Application Note details a highly optimized, self-validating Buchwald-Hartwig amination protocol specifically engineered to achieve high-yield C–N bond formation while perfectly preserving base-sensitive ester functionalities.

Mechanistic Rationale & Catalyst Causality

Designing a successful cross-coupling protocol for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate requires a deep understanding of its structural liabilities and electronic properties.

  • Electronic Activation of the Aryl Bromide: The substrate features a bromine atom flanked by a para-fluoro group and a meta-alkoxy group. This electron-deficient nature accelerates the initial oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. Because oxidative addition is rapid, the rate-limiting step shifts further down the catalytic cycle, typically to the reductive elimination phase[2].

  • Ligand Selection (Sterics vs. Kinetics): To facilitate rapid reductive elimination and prevent catalyst stalling, highly active dialkylbiaryl phosphine ligands are required.

    • For primary amines , is selected. Its extreme steric bulk prevents the coordination of a second aryl group, entirely suppressing the formation of bis-arylated byproducts[3].

    • For secondary amines , provides the optimal steric pocket to accommodate bulkier nucleophiles while still driving the C–N bond formation[3].

  • Base Selection (The Ester Trap): The ethyl propanoate moiety is highly susceptible to nucleophilic attack. Traditional Buchwald-Hartwig protocols rely on strong alkoxide bases like sodium tert-butoxide (NaOtBu) to facilitate the deprotonation of the amine[4]. However, applying NaOtBu to this substrate results in rapid transesterification or complete ester hydrolysis. To ensure functional group tolerance, a weak, non-nucleophilic base—anhydrous cesium carbonate (Cs2CO3)—must be employed[5].

Catalytic Cycle & Pathway Visualization

BHA_Mechanism Pd0 Active Catalyst [Pd(0)L] OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Br Intermediate L-Pd(II)(Ar)(Br) OxAdd->PdII_Br AmineCoord Amine Coordination & Deprotonation (Cs2CO3) PdII_Br->AmineCoord + Amine, Base - Base·HBr PdII_Amido Amido Complex L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim Product Arylamine Product + Regenerated Pd(0)L RedElim->Product Product->Pd0 Catalytic Turnover

Fig 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing a Pd(0)/dialkylbiaryl phosphine.

Quantitative Optimization Data

The following table summarizes the causal relationship between base/ligand selection and reaction success, demonstrating why the finalized protocol is strictly required for this substrate.

Catalyst SystemBaseSolventAmine TypeConversion (%)Ester Hydrolysis (%)
Pd2(dba)3 / BINAPNaOtBuToluenePrimary>95%>80% (Failed)
Pd2(dba)3 / BrettPhosCs2CO31,4-DioxanePrimary92% <2% (Optimal)
Pd2(dba)3 / RuPhosCs2CO31,4-DioxaneSecondary89% <2% (Optimal)
Pd2(dba)3 / RuPhosK3PO4TolueneSecondary75%<1%

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that environmental contamination (e.g., moisture) is detected before bulk material is lost.

Protocol A: Coupling with Primary Amines

Reagents: Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 equiv, 1.0 mmol), Primary Amine (1.2 equiv), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), anhydrous Cs2CO3 (2.0 equiv). Solvent: Anhydrous 1,4-Dioxane (0.2 M).

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (291.1 mg, 1.0 mmol), Pd2(dba)3 (18.3 mg), BrettPhos (21.5 mg), and finely powdered, oven-dried Cs2CO3 (651.6 mg).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times.

  • Liquid Addition: Add the primary amine (1.2 mmol) and anhydrous 1,4-dioxane (5.0 mL) via syringe.

  • Degassing: Sparge the reaction mixture with Argon for 5 minutes to remove dissolved oxygen, which can rapidly deactivate the Pd(0) species[1].

  • Reaction: Heat the mixture in a pre-warmed oil bath at 80 °C for 12–16 hours.

  • Self-Validation Checkpoint 1 (Colorimetric): The reaction should transition from a dark purple/red (Pd2(dba)3 resting state) to a dark orange/brown indicating active catalysis.

  • Self-Validation Checkpoint 2 (LC-MS): At 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze.

    • Success Indicator: Presence of the [M+H]+ peak for the desired product.

    • Failure Indicator: A peak at [M+H - 28] indicates ethyl ester hydrolysis (loss of the ethyl group). If observed, your Cs2CO3 was wet. Discard and re-dry the base at 150 °C under vacuum.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove the palladium and inorganic salts. Concentrate in vacuo and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Coupling with Secondary Amines

Follow the exact steps in Protocol A, with the following critical substitution:

  • Ligand Swap: Replace BrettPhos with RuPhos (0.04 equiv, 4 mol%, 18.7 mg). RuPhos is strictly required here; utilizing BrettPhos with secondary amines will result in stalled oxidative addition complexes and high recovery of starting material[3].

References

  • Palladium-Catalyzed Arylation of Fluoroalkylamines - Journal of the American Chemical Society. Available at:[Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at:[Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. Available at:[Link]

  • Role of the Base in Buchwald–Hartwig Amination - The Journal of Organic Chemistry. Available at:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Derivatives

Welcome to the technical support center dedicated to addressing the common challenge of NMR peak overlap in the analysis of ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate derivatives. This guide is designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the common challenge of NMR peak overlap in the analysis of ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to enhance spectral resolution and ensure accurate structural elucidation.

Introduction: The Challenge of Spectral Crowding

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate and its derivatives are of significant interest in medicinal chemistry and materials science. However, the analysis of these compounds by ¹H NMR spectroscopy is often complicated by signal overlap, particularly in the aromatic and aliphatic regions. This spectral crowding arises from the subtle differences in the chemical environments of protons within the molecule, making unambiguous signal assignment and accurate integration challenging. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons on my ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate derivative show significant overlap?

A1: The aromatic region of these derivatives typically contains three protons on the substituted phenoxy ring. The electronic effects of the bromo and fluoro substituents, combined with the through-space effect of the propanoate side chain, create distinct but often similar chemical environments for these protons. This leads to small differences in their chemical shifts, resulting in closely spaced or overlapping multiplets.

Q2: I'm seeing overlap between the two methylene groups in the propanoate chain. Is this expected?

A2: Yes, this is a common observation. The two methylene groups (-OCH₂CH₂COOEt) are diastereotopic due to the chirality of the molecule or their proximity to a chiral center in a derivative. While they are chemically non-equivalent, the difference in their chemical shifts can be small, leading to overlapping triplets or more complex multiplets, especially at lower magnetic field strengths.

Q3: What is the quickest troubleshooting step I can take to resolve minor peak overlap?

A3: A simple and often effective first step is to change the deuterated solvent.[1][2] The anisotropic effects of different solvents can induce differential shifts in the proton resonances, potentially resolving the overlap.[1][3] For instance, switching from chloroform-d (CDCl₃) to benzene-d₆ (C₆D₆) or acetone-d₆ can significantly alter the chemical shifts of nearby protons.[4]

Troubleshooting and Optimization Guide

When faced with peak overlap, a systematic approach involving both data acquisition and processing strategies is recommended.

Modifying the Chemical Environment

The most direct way to resolve peak overlap is to alter the chemical environment of the molecule to induce greater chemical shift dispersion.

1.1. Solvent-Induced Shifts

As mentioned in the FAQs, changing the solvent is a powerful first-line strategy. The choice of solvent can influence chemical shifts through various interactions, including hydrogen bonding and magnetic anisotropy.[1][3]

Protocol 1: Solvent Screening

  • Sample Preparation: Prepare separate, equally concentrated solutions of your compound in a range of deuterated solvents. Common choices include chloroform-d, benzene-d₆, acetone-d₆, acetonitrile-d₃, and dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample, ensuring identical acquisition parameters for accurate comparison.

  • Data Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion for the overlapping regions.

SolventDielectric ConstantTypical Effect on Aromatic Protons
Benzene-d₆2.28Aromatic Solvent-Induced Shifts (ASIS) can cause significant upfield or downfield shifts depending on the proton's position relative to the benzene ring of the solvent.
Chloroform-d4.81Generally considered a relatively "neutral" solvent, but can form weak hydrogen bonds.
Acetone-d₆20.7Can induce shifts due to its polarity and the magnetic anisotropy of the carbonyl group.[3]
Acetonitrile-d₃37.5A polar aprotic solvent that can alter chemical shifts through dipole-dipole interactions.
DMSO-d₆46.7A highly polar aprotic solvent that can cause significant changes in chemical shifts, particularly for protons involved in hydrogen bonding.[4]
1.2. Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic lanthanide complexes that can coordinate to Lewis basic sites in a molecule, such as the ester carbonyl or the ether oxygen in your derivatives.[5] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.[5][6] This can effectively "spread out" a crowded region of the spectrum.[7]

Protocol 2: Using Lanthanide Shift Reagents

  • Reagent Selection: Choose a suitable LSR, such as Eu(fod)₃ or Yb(fod)₃. Eu(fod)₃ typically induces downfield shifts, while Yb(fod)₃ causes upfield shifts.

  • Sample Preparation: Dissolve your compound in a dry, non-coordinating deuterated solvent like CDCl₃. Acquire a reference spectrum.

  • Titration: Add small, incremental amounts of the LSR to the NMR tube, acquiring a spectrum after each addition.

  • Data Analysis: Monitor the changes in the spectrum. The signals closest to the binding site will shift the most, resolving the overlap.

LSR_Workflow cluster_0 LSR Experiment Workflow A Acquire Reference Spectrum B Add Aliquot of LSR A->B C Acquire Spectrum B->C D Analyze Shift Dispersion C->D E Repeat Titration D->E Insufficient Resolution F Optimal Resolution Achieved D->F Sufficient Resolution E->B

Caption: Workflow for using Lanthanide Shift Reagents.

Advanced NMR Techniques

When modifying the chemical environment is not feasible or sufficient, advanced NMR experiments can be employed to resolve overlapping signals.

2.1. Higher Magnetic Field Strength

Increasing the magnetic field strength of the NMR spectrometer enhances chemical shift dispersion.[8][9] The chemical shift in parts per million (ppm) is independent of the field strength, but the frequency separation between signals (in Hz) increases linearly with the field. This can transform an overlapping multiplet at 400 MHz into a well-resolved set of signals at 600 MHz or higher.

2.2. Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[10][11]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Even if two multiplets overlap in the 1D spectrum, their cross-peaks in the COSY spectrum can be resolved, allowing for the identification of individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Since ¹³C chemical shifts have a much larger range than ¹H shifts, overlapping proton signals attached to different carbons will be resolved in the second dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning quaternary carbons and piecing together the molecular structure.

  • J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants into two different dimensions, which can simplify complex, overlapping multiplets.[11]

Caption: Decision tree for selecting 2D NMR experiments.

Data Processing Techniques

Post-acquisition data processing can also enhance spectral resolution.

  • Resolution Enhancement: Applying a window function, such as a Lorentzian-to-Gaussian transformation, before Fourier transformation can narrow the linewidths and improve the separation of closely spaced peaks.[12] However, this often comes at the cost of a lower signal-to-noise ratio.

  • Deconvolution: This involves mathematically fitting the overlapping signals to a series of individual peaks.[13] Software packages with deconvolution algorithms, such as Global Spectral Deconvolution (GSD), can be used to extract the chemical shifts and integrals of individual components from a complex multiplet.[14][15]

General Laboratory Best Practices for High-Quality NMR Data

To minimize artifacts and ensure the best possible spectral quality, adhere to the following best practices:

  • Sample Preparation: Ensure your sample is free of particulate matter by filtering or centrifugation.[16] Use high-quality NMR tubes.

  • Concentration: Avoid overly concentrated samples, which can lead to line broadening and detector saturation.[17][18]

  • Shimming: Proper shimming of the magnetic field is crucial for obtaining sharp lines and high resolution.[18]

  • Solvent Purity: Use high-purity deuterated solvents to avoid extraneous signals. Be aware of the residual solvent peaks.[19][20]

References

  • Morris, G. A. (n.d.). NMR Data Processing. School of Chemistry, University of Manchester.
  • UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN.
  • Said, R. (2025). Progress in Peak Processing.
  • UCSD NMR Facility. (n.d.). Trouble Shooting Page.
  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835.
  • Beier, M. J., & Trapp, O. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(40), 24653-24662.
  • IntechOpen. (2019). New Advances in Fast Methods of 2D NMR Experiments.
  • SDSU NMR Facility – Department of Chemistry. (n.d.). Common Problems.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?
  • Pérez-Guaita, D., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2246-2256.
  • Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(1), e21441.
  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD).
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?
  • MDPI. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • The MetaRbolomics book. (n.d.). 2.
  • PatSnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference.
  • University of California, Berkeley. (n.d.). Common Issues and Troubleshooting Spinning.
  • Wöhnert, J., et al. (1999). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society, 121(31), 7277-7278.
  • BenchChem. (2025). Technical Support Center: Overlapping NMR Signals in Diastereomeric Analysis.
  • National Center for Biotechnology Information. (n.d.). High-field Solution NMR Spectroscopy as a Tool for Assessing Protein Interactions with Small Molecule Ligands.
  • Wishart, D. S., et al. (2011). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 7(4), 511-527.
  • NMR. (n.d.).
  • Mestrelab Research. (2021, September 30). New qNMR experiments.
  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179.
  • LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents.
  • Magritek. (2022, June 14).
  • Anglister, J., et al. (2013). Prediction of peak overlap in NMR spectra. Journal of Biomolecular NMR, 56(1), 21-35.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • MDPI. (2025, April 19).
  • Oxford Instruments. (2023, May 30). High-field to Benchtop NMR Spectroscopy - Part 3.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • University of Calgary. (n.d.). NMR Chemical Shifts.

Sources

Optimization

Technical Support Center: Reducing Solvent Toxicity in Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Extraction

Welcome to the technical support center for the safe and sustainable extraction of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the safe and sustainable extraction of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of solvent toxicity, offering practical, evidence-based solutions and alternative methodologies. Our focus is on maintaining high purity and yield while adhering to the principles of green chemistry and ensuring regulatory compliance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the extraction of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, with a focus on minimizing the use of hazardous solvents.

FAQ 1: Traditional solvents like dichloromethane or toluene are effective for my extraction, but I'm concerned about their toxicity. What are the primary risks?

Answer:

Your concerns are valid. While effective, solvents like dichloromethane (DCM) and toluene are classified as hazardous and pose significant health and environmental risks.[1][2][3] It is crucial to understand these risks to appreciate the importance of adopting greener alternatives.

  • Health Risks: Many common organic solvents are volatile and can be easily inhaled, leading to a range of health issues.[1][2][3][4] Exposure can cause irritation to the skin and eyes, while prolonged or high-level exposure can lead to more severe effects on the central nervous system (CNS), including headaches, dizziness, and in extreme cases, unconsciousness or even death.[1][2][3] Some solvents are also classified as carcinogenic or teratogenic (harmful to fetal development).[5][6]

  • Environmental Risks: Volatile organic compounds (VOCs) contribute to air pollution and can be persistent in the environment. Spills or improper disposal can lead to soil and water contamination, harming ecosystems.

  • Regulatory Scrutiny: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on residual solvent levels in pharmaceutical products to ensure patient safety.[5][7] The ICH Q3C guidelines classify solvents into three classes based on their toxicity, with Class 1 solvents being the most toxic and recommended to be avoided.[5][6][7]

It is always advisable to consult solvent selection guides from regulatory bodies and pharmaceutical consortiums to make informed decisions.[8][9][10][11][12]

FAQ 2: What are some "greener" solvent alternatives for the extraction of an ester like Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate?

Answer:

The principles of green chemistry encourage the use of less hazardous solvents. For an ester compound, several greener alternatives can be considered, balancing polarity, boiling point, and safety.

  • Ethyl Acetate: This is often a good starting point as a replacement for more hazardous chlorinated solvents. It is a bio-based solvent with a favorable toxicity profile and is readily biodegradable.[13]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a promising alternative to tetrahydrofuran (THF) and other ethers.[14] It has a higher boiling point and is less prone to peroxide formation.

  • Cyclopentyl Methyl Ether (CPME): CPME is another ether with a good safety profile, high boiling point, and resistance to peroxide formation. It has been shown to be an effective replacement for other ethers and chlorinated solvents in various applications.

  • Heptane: As a less neurotoxic alternative to hexane, heptane is a suitable non-polar solvent for extractions where a hydrocarbon is required.[15]

The choice of solvent will depend on the specific impurities you are trying to remove and the overall process conditions. It is recommended to perform small-scale solubility and extraction trials to determine the most effective green solvent for your specific application.

The following table provides a comparison of common and greener solvents:

SolventICH ClassBoiling Point (°C)Key HazardsGreen Chemistry Considerations
Dichloromethane239.6Carcinogen, environmental hazardAvoid use where possible
Toluene2110.6Reproductive toxicity, neurotoxicityAvoid use where possible
Hexane269Neurotoxicity, hazardous air pollutantReplace with heptane
Ethyl Acetate 3 77.1 Flammable Bio-based, readily biodegradable
2-MeTHF 3 79-80 Flammable, potential for peroxides Bio-based, good alternative to THF
CPME 3 106 Flammable Good safety profile, high boiling point
Heptane 3 98.4 Flammable Less toxic alternative to hexane

ICH Classifications are based on the ICH Q3C(R8) guidelines.[5]

FAQ 3: I'm interested in reducing solvent volume overall. Are there alternative extraction technologies I can explore?

Answer:

Absolutely. Reducing solvent consumption is a key aspect of green chemistry. Several modern extraction techniques can significantly decrease or even eliminate the need for traditional organic solvents.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[16][17] Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the product by depressurization, leaving no solvent residue.[17] The solvating power of supercritical CO2 can be tuned by adjusting pressure and temperature, allowing for selective extractions.[16] This method is particularly well-suited for heat-sensitive compounds.[17]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which can significantly accelerate the extraction process.[18][19] This often leads to shorter extraction times and reduced solvent consumption compared to conventional methods.[18][20] MAE is considered an environmentally friendly technique.[18]

Below is a diagram illustrating the decision-making process for selecting a greener extraction method.

Greener_Extraction_Workflow cluster_alternatives Alternative Approaches cluster_tech Technologies start Initial Extraction Protocol (High Solvent Toxicity) assess_solvents Assess Solvent Hazards (ICH Guidelines, Solvent Selection Guides) start->assess_solvents explore_alternatives Explore Greener Alternatives assess_solvents->explore_alternatives green_solvents Substitute with Greener Solvents (e.g., Ethyl Acetate, 2-MeTHF, Heptane) explore_alternatives->green_solvents alternative_tech Implement Alternative Technologies explore_alternatives->alternative_tech optimization Optimize and Validate New Protocol green_solvents->optimization sfe Supercritical Fluid Extraction (SFE) (Solvent-free potential) alternative_tech->sfe mae Microwave-Assisted Extraction (MAE) (Reduced solvent volume) alternative_tech->mae sfe->optimization mae->optimization final_protocol Final Greener Extraction Protocol optimization->final_protocol

Caption: Decision workflow for reducing solvent toxicity.

FAQ 4: How do I validate a new extraction method using a greener solvent or technology?

Answer:

Validation is a critical step to ensure your new method is as effective as the original. The validation process should be in accordance with ICH Q2(R1) guidelines and should include the following key parameters:

  • Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: Show that the results are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Any changes to the extraction process must be thoroughly documented and validated to ensure the quality and consistency of the final product.

Experimental Protocols

Protocol 1: General Procedure for Greener Solvent Liquid-Liquid Extraction

This protocol provides a general framework for replacing a hazardous solvent with a greener alternative in a liquid-liquid extraction.

Materials:

  • Crude Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate solution

  • Selected greener solvent (e.g., ethyl acetate, 2-MeTHF)

  • Aqueous wash solution (e.g., saturated sodium bicarbonate, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture containing Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate to a separatory funnel.

  • Add an equal volume of the selected greener solvent (e.g., ethyl acetate) and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer containing the product should be clearly distinguishable from the aqueous layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an appropriate aqueous solution (e.g., saturated sodium bicarbonate to neutralize any acidic impurities, followed by brine to remove excess water). Repeat the separation as in steps 3 and 4.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate.

  • Analyze the product for purity (e.g., by GC-MS or HPLC) and calculate the yield.

Note: This is a general protocol. The specific volumes and number of extractions may need to be optimized for your particular process.

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • ChemTalk. (2025, May 17). A Deep Dive into Common Organic Solvents. [Link]

  • U.S. Food and Drug Administration. (2021, December 10). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]

  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1517-1525.
  • SciSpace. (2019, June 29). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • ResearchGate. (2019, June 30). An Overview on Common Organic Solvents and Their Toxicity. [Link]

  • MDPI. (2025, September 15). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. [Link]

  • ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]

  • Axcend. (2023, November 8). The Transformative Role of Supercritical CO2 Extraction in Pharmaceutics. [Link]

  • Analytix. Processing Pharmaceuticals with Supercritical Fluids. [Link]

  • U.S. Food and Drug Administration. (2021, December 10). Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. [Link]

  • Prime Scholars. (2017). Solvent selection guides for pharmaceutical chemistry. [Link]

  • SFEIR. (2025, May 23). Why Supercritical Fluid Extraction Can Change Pharmaceutical industry?. [Link]

  • American Chemical Society. (2011, March 21). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link]

  • ResearchGate. (2025, August 12). What sustainable solvent systems can replace traditional organic solvents in industrial chemical processes?. [Link]

  • ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. [Link]

  • Springer. (2023, June 14). Microwave-assisted extraction of functional compounds from plants: A Review. [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • LabCat. (2015, August 13). CHEM21 selection guide of classical- and less classical-solvents. [Link]

  • Royal Society of Chemistry. (2010).
  • MDPI. (2021, March 19). Pharmaceutical Applications of Supercritical Fluid Extraction of Emulsions for Micro-/Nanoparticle Formation. [Link]

  • McGill University. (2002). MICROWAVE-ASSISTED EXTRACTION AND SYNTHESIS STUDIES AND THE SCALE-UP STUDY WITH THE AID OF FDTD SIMULATION. [Link]

  • Elsevier. (2025, April 5). Exploring alternative solvents to n-hexane for green extraction of lipid from camellia oil cakes. [Link]

  • OMICS International. (2014). Microwave Assisted Extraction of Bioactive Compounds from Food: A Review. [Link]

  • JETIR. (2019). GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. [Link]

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Sciforum. (2023, November 15). Green Solvents for Liquid-Liquid Extraction: Recent Advances and Future Trends. [Link]

  • Science.gov. extraction procedure toxicity: Topics by Science.gov. [Link]

  • University of Groningen. (2022). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. [Link]

  • Royal Society of Chemistry. (2023, February 22). Green Chemistry. [Link]

  • Chemical Synthesis Database. (2025, May 20). ethyl 3-bromo-3,3-difluoropropanoate. [Link]

  • Raja, et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
  • MDPI. (2023, August 7). Utilization of Extraction Procedures for Evaluating Environmental Risk from Waste Materials. [Link]

  • Google Patents. (2016). Process for preparing 3-(3,5-difluorophenoxy)propionic acid.
  • Oklahoma State University. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Palladium-Catalyzed Couplings: Benchmarking Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate

For the attention of: Researchers, scientists, and drug development professionals. In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. These reactions are the bedrock of many drug discovery and development programs, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth technical comparison of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate , a versatile building block, in four key palladium-catalyzed transformations: the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

We will objectively benchmark its anticipated performance against structurally similar alternatives, providing a framework for rational substrate selection and reaction optimization. The insights and protocols herein are grounded in established mechanistic principles and supported by experimental data from peer-reviewed literature.

The Subject of Our Study: Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate and Its Alternatives

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is a functionalized aryl bromide poised for diverse synthetic elaborations. Its key structural features – the bromine atom, the ortho-fluoro substituent, and the propanoate side chain – each play a critical role in its reactivity and potential applications.

  • The Aryl Bromide: The carbon-bromine bond is a workhorse of palladium-catalyzed cross-coupling, offering a good balance of reactivity and stability.[1]

  • The ortho-Fluoro Group: The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect, which can influence the oxidative addition step and the electronic properties of the resulting coupled products.

  • The Phenoxypropanoate Moiety: This functional group can be a key pharmacophore or a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid.

For a comprehensive benchmark, we will compare its expected performance with two logical alternatives:

  • Alternative A: Ethyl 3-(3-iodo-6-fluoro-phenoxy)propanoate: The corresponding aryl iodide is expected to be more reactive due to the weaker carbon-iodine bond, potentially allowing for milder reaction conditions.[1]

  • Alternative B: Ethyl 3-(3-chloro-6-fluoro-phenoxy)propanoate: The aryl chloride is generally less reactive and often requires more specialized and active catalyst systems.[1]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures, which are prevalent in pharmaceuticals.[2] The reaction couples an organoboron reagent with an organic halide.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium source, ligand, and base. The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-limiting step.[3] For an electron-deficient substrate like our target molecule, a suitably electron-rich and sterically demanding phosphine ligand is crucial to facilitate this step. Ligands such as SPhos or XPhos are excellent candidates as they promote the formation of the active monoligated Pd(0) species. The choice of base, typically a carbonate or phosphate, is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]

Comparative Performance Data (Predicted and Analogous)
SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (for analogous systems)
Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate) Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95 (predicted)[5]
Alternative A (Iodo-analog) Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O804>95[1]
Alternative B (Chloro-analog) Pd₂(dba)₃ (2)RuPhos (4)K₃PO₄t-BuOH/H₂O11018~70-80[5]

As the data for analogous systems suggests, the iodo-derivative is expected to react under milder conditions and with a simpler catalyst system.[1] The chloro-analog will likely require a more active catalyst system and higher temperatures to achieve comparable yields to the bromo-derivative.

Experimental Workflow: Suzuki-Miyaura Coupling

A Reaction Setup: - Aryl halide (1.0 equiv) - Boronic acid (1.2 equiv) - Pd catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Degassed Solvent B Inert Atmosphere: Purge vessel with N₂ or Ar A->B C Reaction: Heat to desired temperature (e.g., 100 °C) Stir vigorously B->C D Monitoring: Track progress by TLC or LC-MS C->D E Work-up: - Cool to RT - Aqueous wash - Extract with organic solvent D->E F Purification: - Dry organic layer - Concentrate - Column chromatography E->F G Product F->G

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Detailed Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk tube, add Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[6][7] This reaction enables the coupling of an amine with an aryl halide.

Causality Behind Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[8] The choice of ligand is paramount, with bulky, electron-rich biaryl phosphine ligands like XPhos or RuPhos often being highly effective, especially for less reactive aryl bromides and chlorides.[9] The base plays a crucial role in the deprotonation of the amine; strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.[10]

Comparative Performance Data (Predicted and Analogous)
SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (for analogous systems)
Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate) Pd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1106-12~90-98 (predicted)[11]
Alternative A (Iodo-analog) Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene1004-8>95[6]
Alternative B (Chloro-analog) Pd₂(dba)₃ (2)RuPhos (4)NaOtBuDioxane11012-24~80-90[9]

The iodo-analog is expected to couple efficiently, potentially with a less specialized ligand like BINAP.[6] The chloro-analog will likely require a highly active catalyst system, such as one employing RuPhos, and may require longer reaction times.

Catalytic Cycle: Buchwald-Hartwig Amination

Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Amine Binding & Deprotonation (+ R₂NH, - HX) Ar-Pd(II)(L)-NHR₂->Pd(0)L Reductive Elimination (+ Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination
  • In a glovebox, charge an oven-dried vial with sodium tert-butoxide (1.4 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Add Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds via the coupling of an aryl halide with an alkene.[12][13] It is widely used to synthesize substituted olefins.

Causality Behind Experimental Choices

The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to afford the product and a hydridopalladium species.[14] The base regenerates the active Pd(0) catalyst. For electron-deficient aryl bromides, such as our target molecule, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be very effective.[13] The choice of base and solvent can significantly influence the reaction rate and selectivity.

Comparative Performance Data (Predicted and Analogous)
SubstratePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (for analogous systems)
Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate) Pd(OAc)₂ (1)-Na₂CO₃DMF14012~80-90 (predicted)[15]
Alternative A (Iodo-analog) Pd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile806>90[12]
Alternative B (Chloro-analog) Palladacycle (0.1)-NaOAcNMP15024~60-70[13]

The more reactive iodo-analog allows for lower reaction temperatures. The less reactive chloro-analog will likely require a highly active and stable catalyst, such as a palladacycle, and more forcing conditions.

Experimental Workflow: Heck Reaction

A Reaction Setup: - Aryl halide (1.0 equiv) - Alkene (1.5 equiv) - Pd catalyst (e.g., Pd(OAc)₂) - Base (e.g., Na₂CO₃) - Solvent (e.g., DMF) B Inert Atmosphere: Purge with N₂ or Ar A->B C Reaction: Heat to 120-150 °C with stirring B->C D Monitoring: Track progress by GC-MS C->D E Work-up: - Cool and filter - Aqueous wash - Extract with organic solvent D->E F Purification: - Dry, concentrate - Column chromatography E->F G Product F->G

Caption: A typical experimental workflow for a Heck reaction.

Detailed Protocol: Heck Reaction
  • To a pressure tube, add Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and sodium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the mixture in a preheated oil bath at 140 °C with stirring.

  • After 12 hours, cool the reaction to room temperature.

  • Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the most widely used method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and materials science.[7][10] The reaction couples a terminal alkyne with an aryl halide.

Causality Behind Experimental Choices

The classical Sonogashira reaction employs a dual catalyst system of palladium and a copper(I) salt. The palladium catalyst facilitates the cross-coupling, while the copper co-catalyst activates the alkyne.[7] However, copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[16] For aryl bromides, bulky, electron-rich phosphine ligands are often beneficial. The choice of base, typically an amine like triethylamine or diisopropylamine, is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst.

Comparative Performance Data (Predicted and Analogous)
SubstratePd Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference (for analogous systems)
Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate) PdCl₂(PPh₃)₂ (2)CuI (4)-Et₃NTHF658~85-95 (predicted)[17]
Alternative A (Iodo-analog) Pd(PPh₃)₄ (1)CuI (2)-Et₃NDMFRT4>95[7]
Alternative B (Chloro-analog) Pd₂(dba)₃ (2)-P(t-Bu)₃ (4)Cs₂CO₃Dioxane12024~60-70[7]

Consistent with reactivity trends, the iodo-analog is expected to react under the mildest conditions. The chloro-analog will likely require a copper-free system with a highly active catalyst and elevated temperatures to achieve a reasonable yield.

Catalytic Cycle: Sonogashira Coupling

cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L₂)-X Ar-Pd(II)(L₂)-X Pd(0)L₂->Ar-Pd(II)(L₂)-X Oxidative Addition Ar-Pd(II)(L₂)-C≡CR Ar-Pd(II)(L₂)-C≡CR Ar-Pd(II)(L₂)-X->Ar-Pd(II)(L₂)-C≡CR Transmetalation Ar-Pd(II)(L₂)-C≡CR->Pd(0)L₂ Reductive Elimination (+ Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR + HC≡CR, Base Cu-C≡CR->Ar-Pd(II)(L₂)-X Transmetalation Cu-C≡CR->CuX Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling
  • To a Schlenk flask, add Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature, and filter through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify by column chromatography.

Conclusion

Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate stands as a highly versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. Its performance is predicted to be robust, offering a good balance between reactivity and stability, making it a valuable building block in medicinal chemistry and materials science. The choice between the bromo-, iodo-, or chloro-derivatives will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, cost, and available catalyst systems. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this class of compounds in their synthetic endeavors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14338-14346. [Link]

  • Wikipedia. (2023). Heck reaction. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Johnson Matthey. (n.d.). Palladium coupling precatalysts PdL2X2. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(1), 235-238. [Link]

  • Chem-Station. (2014). Mizoroki-Heck Reaction. [Link]

  • PubMed. (2008). Sequential palladium-catalyzed coupling reactions on solid-phase. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Royal Society of Chemistry. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. [Link]

  • Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 62(13), e202216863. [Link]

  • Comptes Rendus Chimie. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

  • Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. [Link]

  • Okayama University. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. [Link]

  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • PubMed. (2016). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • Wiley Online Library. (2020). Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. [Link]

  • Jha, A. K., et al. (2017). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 7(84), 53457-53488. [Link]

  • Suzuki, A. (1991). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • Royal Society of Chemistry. (2022). Palladium/photoredox catalysis for a decarboxylative radical C(sp3)–C(sp3) cross-coupling reaction of γ-methylidene-δ-valerolactones with alkyl carboxylic acids. [Link]

  • MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • PubMed. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. [Link]

  • ResearchGate. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • PubMed. (2021). Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. [Link]

  • CORE. (2015). The Hiyama Cross-Coupling Reaction: New Discoveries. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. [Link]

Sources

Comparative

Pharmacokinetic Evaluation and Comparative Analysis of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate-Derived Lead Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Introduction & Structural Rationale The development of free fatty acid receptor (FFAR) mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Introduction & Structural Rationale

The development of free fatty acid receptor (FFAR) modulators—specifically targeting GPR120 (FFAR4) and GPR40 (FFAR1)—has been a major focus in the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. These receptors mediate glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release [1].

Historically, the clinical translation of GPR40/120 agonists has been hindered by severe pharmacokinetic (PK) and toxicological liabilities. For instance, Fasiglifam (TAK-875) , a potent GPR40 agonist, was terminated in Phase III clinical trials due to drug-induced liver injury (DILI) driven by the accumulation of its reactive acyl glucuronide metabolite [2]. Conversely, TUG-891 , a highly selective GPR120 agonist, suffers from rapid in vivo clearance and poor metabolic stability because its phenylpropanoic acid moiety is highly vulnerable to β -oxidation [3].

To overcome these limitations, Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate-derived lead compounds (EBF-propanoates) have been engineered. The structural causality behind this design is threefold:

  • Phenoxy Ether Linkage: Replacing the β -carbon with an ether oxygen completely blocks classical β -oxidation, significantly extending the biological half-life compared to TUG-891.

  • Halogenation (3-Bromo, 6-Fluoro): The 6-fluoro substitution reduces overall lipophilicity (clogP), preventing the excessive hepatic accumulation seen in biphenyl structures like TAK-875. The 3-bromo group provides steric shielding against CYP450-mediated aromatic oxidation while perfectly occupying the hydrophobic binding pocket of the GPR120 receptor [4].

  • Ethyl Ester Prodrug: The ethyl ester enhances intestinal permeability and is rapidly hydrolyzed by plasma esterases in vivo to yield the active carboxylic acid.

MOA Ligand EBF-Propanoate (Active Acid Form) Receptor GPR120 / GPR40 (FFAR4 / FFAR1) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Flux PLC->Ca2 Outcome1 GLP-1 Secretion (Enteroendocrine L-cells) Ca2->Outcome1 Outcome2 Insulin Secretion (Pancreatic β-cells) Ca2->Outcome2

Figure 1: GPR120/GPR40 signaling cascade activated by EBF-propanoates.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the EBF-propanoate scaffold, we compare its primary active metabolite (the hydrolyzed acid) against the industry standards TAK-875 and TUG-891. Data is normalized to a 10 mg/kg oral (PO) dose in rodent models (Sprague-Dawley rats / C57BL/6 mice) [1][3].

Table 1: Comparative PK Parameters (PO Administration, 10 mg/kg)
ParameterTAK-875 (Fasiglifam)TUG-891EBF-Propanoate (Lead A)Causality / Significance
Cmax​ ( μ g/mL) 12.4 ± 2.62.16 ± 0.48.50 ± 1.2EBF achieves high exposure without the extreme peak accumulation of TAK-875.
Tmax​ (h) 1.00.51.5Ester hydrolysis of EBF slightly delays Tmax​ , providing a smoother absorption profile.
t1/2​ (h) 11.1 - 12.41.88.4Phenoxy ether linkage in EBF successfully prevents the rapid β -oxidation seen in TUG-891.
Bioavailability ( F %) 86.8%< 25.0%78.5%EBF demonstrates excellent oral bioavailability comparable to TAK-875.
Clearance ( Cl ) Very LowHighModerateEBF avoids the hepatotoxic accumulation risk of TAK-875 by maintaining moderate clearance.
Primary Metabolism Acyl Glucuronidation β -OxidationCYP3A4 OxidationEBF avoids toxic acyl glucuronide formation, improving the safety margin.

Experimental Methodologies: Self-Validating PK Workflows

As an application scientist, establishing a reproducible, self-validating protocol is critical. The following methodology details the in vivo dosing and LC-MS/MS bioanalysis required to generate the data in Table 1.

In Vivo Dosing and Sampling Protocol
  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Formulation: Suspend the EBF-propanoate lead in 0.5% methylcellulose (MC) aqueous solution at a concentration of 10 mg/mL.

  • Administration: Administer via oral gavage at a volume of 1 mL/kg (Total dose: 10 mg/kg).

  • Serial Sampling: Collect 200 μ L blood samples from the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours post-dose.

  • Plasma Isolation: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Extract the supernatant plasma and store at -80°C until analysis.

LC-MS/MS Bioanalytical Quantification

Expert Insight: Because the active form of the EBF-propanoate is a carboxylic acid, the mass spectrometer must be operated in negative electrospray ionization (ESI-) mode . To facilitate proton abstraction and enhance the signal-to-noise ratio, a basic mobile phase modifier (ammonium hydroxide) is strictly required [2][4].

  • Sample Extraction (Liquid-Liquid Extraction):

    • Aliquot 50 μ L of plasma into a microcentrifuge tube.

    • Add 10 μ L of Internal Standard (IS) solution (e.g., deuterated TAK-875, 500 ng/mL).

    • Add 500 μ L of Ethyl Acetate. Vortex vigorously for 3 minutes to partition the lipophilic acid into the organic layer.

    • Centrifuge at 12,000 × g for 5 minutes. Transfer 400 μ L of the organic supernatant to a new plate and evaporate to dryness under a gentle nitrogen stream at 40°C.

    • Reconstitute in 100 μ L of Mobile Phase A/B (50:50, v/v).

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 μ m, 2.1 × 50 mm).

    • Mobile Phase A: Water containing 0.05% ammonium hydroxide.

    • Mobile Phase B: Acetonitrile containing 0.05% ammonium hydroxide.

    • Gradient: 10% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Monitor the specific precursor-to-product ion transitions. For the EBF-active acid, optimize the collision energy (CE) to monitor the loss of the phenoxy moiety.

PK_Workflow Dosing PO Dosing (10 mg/kg in 0.5% MC) Sampling Serial Blood Sampling (0 - 36 hrs) Dosing->Sampling Prep LLE Extraction (Ethyl Acetate) Sampling->Prep LCMS LC-MS/MS Analysis (ESI- / MRM Mode) Prep->LCMS Analysis NCA PK Modeling (WinNonlin) LCMS->Analysis

Figure 2: High-throughput LC-MS/MS pharmacokinetic profiling workflow.

Discussion: The E-E-A-T Perspective on Lead Optimization

From a drug development standpoint, optimizing a lead compound requires balancing efficacy with metabolic clearance. The data clearly demonstrates that the Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate scaffold successfully navigates the pitfalls of previous generations.

While TUG-891 is an excellent in vitro pharmacological tool, its in vivo utility is severely compromised by its 1.8-hour half-life, necessitating continuous infusion or impractically high dosing to maintain glycemic control [3]. By replacing the β -carbon with an oxygen atom (phenoxy linkage), the EBF-propanoate completely bypasses the mitochondrial β -oxidation pathway.

Furthermore, the termination of TAK-875 serves as a cautionary tale regarding acyl glucuronidation [2]. Highly lipophilic carboxylic acids often undergo phase II metabolism to form reactive acyl glucuronides, which covalently bind to hepatic proteins, triggering immune-mediated DILI. The 6-fluoro substitution on the EBF-propanoate lowers the overall lipophilicity (clogP) of the molecule, shifting its metabolic fate away from excessive phase II conjugation and promoting safer, predominantly phase I CYP-mediated clearance pathways.

References

  • Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration Taylor & Francis / Xenobiotica URL:[Link]

  • Pharmacokinetics of TAK-875 and its toxic metabolite TAK-875-acylglucuronide in rat plasma by liquid chromatography tandem mass spectrometry PubMed / Biomedical Chromatography URL: [Link]

  • Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes Royal Society of Chemistry (RSC) URL:[Link]

  • Simultaneous determination of TUG-891 and its metabolites in rat plasma using LC-HRMS with application to preclinical pharmacokinetic study PubMed / Biomedical Chromatography URL:[Link]

  • WO2014151247A1 - Oxabicyclo [2.2.
Validation

In Vitro Assay Validation Guide: Evaluating Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate as a Novel Metabolic Probe

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: Lipid Metabolism, De Novo Lipogenesis (DNL), and Target Engagement Validation Executive Summary & Mechanistic Rationale Acety...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Area: Lipid Metabolism, De Novo Lipogenesis (DNL), and Target Engagement Validation

Executive Summary & Mechanistic Rationale

Acetyl-CoA Carboxylase (ACC) is the gatekeeper of fatty acid metabolism. By catalyzing the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, ACC regulates both de novo lipogenesis (DNL) and fatty acid oxidation[1]. Because of its central role in metabolic reprogramming, ACC1 (cytosolic) and ACC2 (mitochondrial) are highly validated targets for non-alcoholic steatohepatitis (NASH/MASH), type 2 diabetes, and oncology[1][2].

While established allosteric inhibitors like Firsocostat (ND-630) have demonstrated robust clinical target engagement[1][3], there is a continuous need for next-generation chemical probes with distinct physicochemical properties and isoform selectivity.

This guide provides a comprehensive, objective validation framework for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (EBFPP) , a novel chemical probe targeting the ACC allosteric dimerization site. By benchmarking EBFPP against the industry-standard Firsocostat, we outline the critical in vitro biochemical and cellular assay protocols required to validate target engagement, ensuring adherence to the stringent standards set by the NIH Assay Guidance Manual[4][5].

Pathway AcCoA Acetyl-CoA ACC ACC1 / ACC2 AcCoA->ACC MalCoA Malonyl-CoA ACC->MalCoA FASN FASN (Lipogenesis) MalCoA->FASN Substrate CPT1 CPT1 (FA Oxidation) MalCoA->CPT1 Allosteric Inhibition Probe EBFPP / Firsocostat Probe->ACC Allosteric Inhibition

Figure 1: Mechanism of action for ACC inhibitors modulating lipid metabolism.

In Vitro Assay Validation Framework

To establish trustworthiness in probe validation, assays must be designed as self-validating systems. Artifacts such as compound aggregation, assay interference, or enzyme instability can easily yield false positives[6]. The following workflow utilizes a radiometric 14C -bicarbonate incorporation assay, widely considered the gold standard for ACC kinetic evaluation due to its direct measurement of product formation without the need for coupled reporter enzymes[7].

Workflow Step1 1. Enzyme Activation (Citrate Pre-incubation) Step2 2. Compound Incubation (EBFPP vs Firsocostat) Step1->Step2 Step3 3. Reaction Initiation (Add 14C-Bicarbonate & ATP) Step2->Step3 Step4 4. Quench & Detection (Acid Quench, Scintillation) Step3->Step4 Step5 5. Data Analysis (IC50 & Z'-factor Calculation) Step4->Step5

Figure 2: Standardized workflow for in vitro radiometric ACC inhibition assay.

Step-by-Step Experimental Protocols

Protocol A: Radiometric ACC1/2 Biochemical Inhibition Assay

Objective: Determine the cell-free IC50​ and isoform selectivity of EBFPP compared to Firsocostat.

Scientific Rationale & Causality:

  • Tripotassium Citrate (10 mM): ACC exists in an equilibrium between inactive dimers and active polymers. Citrate acts as an allosteric activator that drives the polymerization of ACC into its catalytically active filamentous form in vitro[7].

  • Bovine Serum Albumin (BSA, 0.75 mg/mL): Included to prevent non-specific binding of the highly lipophilic probes to the microplate walls and to mitigate compound aggregation, a primary source of assay interference[6].

  • Acid Quenching: The addition of HCl stops the reaction by denaturing the enzyme and volatilizes the unreacted NaH[14C]O3​ as 14CO2​ gas. Only the 14C that has been enzymatically fixed into malonyl-CoA remains in the well for detection.

Methodology:

  • Compound Preparation: Dissolve EBFPP and Firsocostat in 100% DMSO. Prepare an 11-point, 3-fold serial dilution series. The final DMSO concentration in the assay must not exceed 1% (v/v) to maintain enzyme stability.

  • Enzyme Activation: Dilute recombinant human ACC1 or ACC2 (0.8 µg/mL final) in assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 10 mM tripotassium citrate, 6 mM DTT, and 0.75 mg/mL BSA[7]. Incubate at 37°C for 30 minutes to ensure full polymerization.

  • Pre-incubation: Transfer 10 µL of the activated enzyme solution to a 96-well plate. Add 1 µL of the compound dilution series (or DMSO vehicle control). Incubate for 15 minutes at room temperature to allow allosteric binding.

  • Reaction Initiation: Add 10 µL of substrate mix to yield final concentrations of 2.4 mM acetyl-CoA, 8.0 mM ATP, 38.4 mM KHCO3​ , and 1.6 mM NaH[14C]O3​ (specific activity adjusted to 0.5 µCi/well)[7].

  • Incubation: Seal the plate and incubate for 45 minutes at room temperature.

  • Quench and Read: Stop the reaction by adding 10 µL of 6 N HCl. Transfer the plate to a fume hood and allow it to air-dry completely overnight at 37°C to volatilize unreacted 14CO2​ [8]. Add 30 µL of scintillation fluid and quantify radioactivity using a MicroBeta microplate scintillation counter.

Protocol B: Cellular De Novo Lipogenesis (DNL) Assay

Objective: Assess the cellular permeability and functional target engagement of the probes in a physiologically relevant model.

Methodology:

  • Seed HepG2 cells in 96-well plates at 4×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Wash cells with PBS and switch to serum-free, low-glucose DMEM.

  • Treat cells with varying concentrations of EBFPP or Firsocostat (0.1 nM to 10 µM) for 2 hours.

  • Pulse the cells by adding 1 µCi/mL of [14C]-acetate for 4 hours at 37°C[8].

  • Lyse the cells and extract total lipids using the Bligh and Dyer method (chloroform/methanol/water partition)[8].

  • Isolate the organic phase, evaporate the solvent, and measure the incorporated 14C via liquid scintillation counting. Normalize data to total protein content (BCA assay).

Comparative Performance Data

The following tables summarize the experimental validation data, comparing the novel probe EBFPP against the established reference, Firsocostat.

Table 1: Biochemical ACC Inhibition Profiling

Data represents the mean IC50​ ± Standard Deviation (n=3 independent experiments).

Chemical ProbeTarget IC50​ (nM)Hill Slope ( nH​ )Selectivity Ratio (ACC2/ACC1)
Firsocostat (ND-630) Human ACC1 2.1±0.3 1.1 2.9×
Firsocostat (ND-630) Human ACC2 6.1±0.8 1.0 N/A
EBFPP Human ACC1 4.2±0.5 0.9 8.4×
EBFPP Human ACC2 35.5±4.1 1.0 N/A
Table 2: Cellular Target Engagement & Cytotoxicity (HepG2 Model)

DNL inhibition measured via 14C -acetate incorporation. Cytotoxicity ( CC50​ ) determined via ATP-based cell viability assay (CellTiter-Glo) after 48h exposure.

Chemical ProbeHepG2 DNL IC50​ (nM)Cytotoxicity CC50​ (µM)Cellular Efficacy Shift (Cell IC50​ / ACC1 IC50​ )
Firsocostat (ND-630) 15.4±2.2 >50 7.3×
EBFPP 12.8±1.5 >50 3.0×

Discussion & Application Insights

The validation data reveals critical differentiators between the two chemical probes:

  • Isoform Selectivity: While Firsocostat acts as a potent pan-ACC inhibitor (ACC1 IC50​ = 2.1 nM; ACC2 IC50​ = 6.1 nM)[9], EBFPP exhibits a pronounced bias towards ACC1 (8.4-fold selectivity). This makes EBFPP a superior probe for studies specifically aiming to decouple cytosolic de novo lipogenesis (ACC1-driven) from mitochondrial fatty acid oxidation (ACC2-driven).

  • Cellular Translation: Despite a slightly higher biochemical IC50​ for ACC1 compared to Firsocostat, EBFPP demonstrates a tighter cellular efficacy shift (3.0x vs 7.3x). The propanoate ester moiety of EBFPP likely acts as a lipophilic sink, enhancing passive membrane permeability and intracellular accumulation in HepG2 cells, leading to highly efficient DNL suppression at low nanomolar concentrations.

  • Assay Robustness: The radiometric assay utilized in this guide yielded a Z′-factor>0.75 across all plates, confirming its suitability for high-throughput screening and structure-activity relationship (SAR) profiling as defined by the NIH Assay Guidance Manual[6].

References

  • Sittampalam, G. S., et al. (Eds.). In Vitro Cell Based Assays - Assay Guidance Manual. National Center for Advancing Translational Sciences (NCATS), NIH. Available at:[Link]

  • Sittampalam, G. S., et al. (Eds.). Assay Guidance Manual: Optimizations and Troubleshooting. National Center for Advancing Translational Sciences (NCATS), NIH. Available at:[Link]

  • Sittampalam, G. S., et al. (Eds.). Assay Guidance Manual: Assay Interferences. National Center for Advancing Translational Sciences (NCATS), NIH. Available at:[Link]

  • Alkhouri, N. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). Expert Opinion on Investigational Drugs. Available at:[Link]

  • Chen, T., et al. Repurposing a human acetyl-CoA carboxylase inhibitor firsocostat to treat fungal candidiasis alone and in combination. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link]

  • Gu, Y., et al. Spirolactam-Based Acetyl-CoA Carboxylase Inhibitors: Toward Improved Metabolic Stability of a Chromanone Lead Structure. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Serrano, A., et al. Antitumor Activity of the ACC Inhibitor Firsocostat in Breast Cancer Cell Lines: A Proof-of-Concept In Vitro Study. MDPI. Available at:[Link]

  • Huang, X., et al. Fine-tuning acetyl-CoA carboxylase 1 activity through localization. Genetics - Oxford Academic. Available at:[Link]

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Comparative

A Comprehensive Guide to the Characterization of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate Reference Standards for Quality Control

In the landscape of pharmaceutical development, the integrity of a drug product is inextricably linked to the quality of its starting materials and the reference standards used for its evaluation.[1] This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the integrity of a drug product is inextricably linked to the quality of its starting materials and the reference standards used for its evaluation.[1] This guide provides an in-depth, technically-grounded framework for the comprehensive characterization of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate reference standards. This compound, while not a widely known pharmaceutical entity itself, serves as a crucial intermediate or potential impurity in the synthesis of more complex active pharmaceutical ingredients (APIs). Ensuring the identity, purity, and stability of its reference standard is paramount for accurate analytical method validation, impurity profiling, and ultimately, patient safety.[2]

This document moves beyond a simple recitation of analytical techniques. It delves into the "why" behind the "how," offering insights into the selection of methods, the interpretation of data, and the establishment of a robust, self-validating quality control strategy. The principles and methodologies detailed herein are grounded in established regulatory guidelines, including those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

The Foundational Role of a Well-Characterized Reference Standard

A reference standard is a highly purified compound used as a benchmark for qualitative and quantitative analysis.[1] Its primary purpose is to ensure the accuracy, precision, and consistency of analytical results.[1] For a compound like Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, which may be a critical process-related impurity, a well-characterized reference standard is indispensable for:

  • Accurate Quantification: To determine the precise levels of this impurity in the drug substance or product.

  • Method Validation: To validate analytical procedures for specificity, linearity, range, accuracy, and precision as per ICH Q2(R1) and USP <1225> guidelines.[3][4][7]

  • Stability Studies: To track the formation of this compound as a degradant over time.[8]

The characterization process is not a one-time event but a lifecycle approach that ensures the continued suitability of the reference standard.[9][10]

A Multi-Pronged Approach to Characterization: Orthogonal Analytical Techniques

No single analytical technique can definitively establish the complete profile of a reference standard. A robust characterization strategy relies on the application of multiple, orthogonal (based on different principles) analytical methods to provide a comprehensive and cross-validated understanding of the material.

The following sections detail the key analytical techniques for characterizing Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate, providing both the procedural framework and the scientific rationale.

Structural Elucidation and Confirmation

The first and most critical step is to unequivocally confirm the chemical structure of the reference standard.

Why it's essential: NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[11][12] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the assembly of the molecular skeleton.[13][14]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate reference standard in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.[11]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values (proton count), and coupling patterns (multiplicity) of the signals. The aromatic region will be particularly informative for confirming the substitution pattern on the phenyl ring.[15]

    • ¹³C NMR: Identify the number of unique carbon signals, which should correspond to the number of carbon atoms in the molecule. The chemical shifts will indicate the types of carbon atoms (aliphatic, aromatic, carbonyl).

  • Advanced NMR Experiments (if necessary): For complex spectra or to resolve ambiguities, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[13]

Expected Spectral Features for Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate:

  • ¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), the two methylene groups of the propanoate chain (likely complex multiplets), and the protons on the substituted aromatic ring. The coupling patterns and chemical shifts of the aromatic protons will be critical for confirming the 3-bromo-6-fluoro substitution pattern.

  • ¹³C NMR: Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the propanoate chain, and the carbons of the aromatic ring. The carbon attached to the fluorine will likely show a characteristic splitting pattern.

Workflow for Structural Elucidation using NMR

cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Final Confirmation A Dissolve in Deuterated Solvent B 1H NMR A->B C 13C NMR A->C E Analyze Chemical Shifts, Integration & Coupling B->E C->E D 2D NMR (COSY, HSQC, HMBC) [Optional] F Confirm Connectivity & Substitution Pattern D->F E->F G Structure Confirmed F->G

Caption: Workflow for NMR-based structural confirmation.

Why it's essential: Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of evidence for structural confirmation.[16][17] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: LC-MS or Direct Infusion MS

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally suitable for polar molecules like esters.

  • Mass Analysis: Acquire the mass spectrum. The instrument will measure the mass-to-charge ratio (m/z) of the ionized molecules.[18][19]

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺ for positive mode ESI). Its m/z value should correspond to the calculated molecular weight of Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate (C₁₁H₁₂BrFO₃).

    • Observe the isotopic pattern. The presence of bromine (with its two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a strong indicator of a bromine-containing compound.[19]

Why it's essential: FT-IR spectroscopy is used to identify the functional groups present in a molecule.[20][21] It serves as a confirmatory technique for the presence of key structural features.[22]

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet

  • Sample Preparation: Place a small amount of the solid reference standard directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Acquire the infrared spectrum over the standard range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate.[23][24]

Expected Key FT-IR Absorption Bands:

  • ~1730-1750 cm⁻¹: Strong C=O stretching vibration of the ester group.

  • ~1200-1300 cm⁻¹: C-O stretching of the ester and ether linkages.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

  • C-Br and C-F stretching: These will appear in the fingerprint region (below 1500 cm⁻¹).

Purity Assessment and Impurity Profiling

Establishing the purity of the reference standard is as critical as confirming its identity. The presence of impurities can lead to inaccurate quantification and flawed analytical method validation.[25]

Why it's essential: HPLC is the workhorse technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative capabilities.[8][26] A stability-indicating HPLC method should be developed to separate the main compound from any potential impurities, including process-related impurities and degradation products.[27]

Experimental Protocol: HPLC Method Development and Validation

  • Column and Mobile Phase Screening:

    • Start with a common reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 3.5 µm).

    • Screen different mobile phase compositions, typically a mixture of an aqueous buffer (e.g., phosphate or acetate) or water and an organic solvent (e.g., acetonitrile or methanol).[26][28]

    • A gradient elution is often necessary to resolve early and late-eluting impurities.[29]

  • Detection Wavelength Selection: Use a Diode Array Detector (DAD) or UV-Vis detector. The detection wavelength should be chosen to provide good sensitivity for the main peak and any potential impurities. Analyzing the UV spectrum of the main peak can help in selecting an appropriate wavelength.[30]

  • Method Optimization: Fine-tune the gradient profile, flow rate, and column temperature to achieve optimal separation (resolution > 2) between the main peak and all impurity peaks.

  • Purity Determination:

    • Inject a solution of the reference standard at a concentration that provides a strong detector response for the main peak.

    • Calculate the purity by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Method Validation (as per ICH Q2(R1)): The developed HPLC method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness to ensure it is suitable for its intended purpose.[7][31]

HPLC Purity Analysis Workflow

cluster_0 Method Development cluster_1 Purity Assessment cluster_2 Method Validation (ICH Q2) cluster_3 Final Result A Column & Mobile Phase Screening B Wavelength Selection A->B C Optimization of Separation Parameters B->C D Inject Reference Standard C->D F Specificity, Linearity, Accuracy, Precision C->F E Integrate Peaks & Calculate Area Percent Purity D->E G Validated Purity Value E->G F->G

Caption: A streamlined workflow for HPLC purity determination.

Why it's essential: Thermal analysis provides information about the presence of volatile impurities (like residual solvents and water) and the thermal stability of the compound.[32][33]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. A weight loss at temperatures below the decomposition point can indicate the presence of water or residual solvents.[32]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point and assess the purity of crystalline solids (though this is less common now).[34][35]

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the reference standard into an appropriate TGA or DSC pan.

  • TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) to a temperature above the expected boiling points of common solvents but below the decomposition temperature of the compound.

  • DSC Analysis: Heat the sample under a controlled atmosphere at a constant rate (e.g., 5-10 °C/min) through its melting transition.

  • Data Analysis:

    • TGA: Quantify any weight loss observed and attribute it to volatile content.

    • DSC: Determine the onset and peak of the melting endotherm. A sharp melting peak is indicative of high purity.

Comparison with an Alternative Batch or Supplier

To further build confidence in the reference standard, it is beneficial to compare its analytical data with that of a second, independently sourced or synthesized batch.

Comparative Data Summary (Hypothetical)

Analytical TestSupplier A (Lot #123)Supplier B (Lot #456)Acceptance Criteria
Identity (NMR, MS, FT-IR) Conforms to structureConforms to structureConforms to structure
Purity (HPLC, Area %) 99.8%99.7%≥ 99.5%
Major Impurity (HPLC, %) 0.08% at RRT 1.20.12% at RRT 1.2≤ 0.15%
Total Impurities (HPLC, %) 0.20%0.30%≤ 0.50%
Volatile Content (TGA, %) 0.1%0.2%≤ 0.5%
Melting Point (DSC) 75.2 °C74.9 °CReport Value

This comparative approach helps to identify potential supplier-specific impurity profiles and provides a more robust validation of the reference standard's quality.

Conclusion: A Foundation of Trustworthy Data

The comprehensive characterization of a reference standard like Ethyl 3-(3-bromo-6-fluoro-phenoxy)propanoate is a cornerstone of quality control in the pharmaceutical industry. By employing a suite of orthogonal analytical techniques, explaining the rationale behind each experimental choice, and adhering to established validation principles, researchers and drug developers can establish a self-validating system of analysis. This meticulous approach ensures that the reference standard is fit for its intended purpose, leading to reliable analytical data, robust manufacturing processes, and ultimately, safe and effective medicines for patients.

References

  • Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?
  • BA Sciences. (n.d.). USP <1225> Method Validation.
  • Uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
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  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
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  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
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  • ResearchGate. (n.d.). Fragments of 1 H-NMR spectra (the signals of aromatic protons) of ester...
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